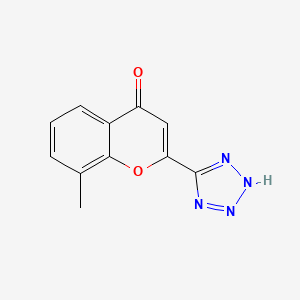
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is known for its efficiency and high yield. The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the benzothiophene ring can be substituted with different functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced fluorescence properties.
Reduction: Alcohol derivatives with potential biological activity.
Substitution: Various substituted benzothiophene derivatives with diverse chemical and biological properties.
科学研究应用
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate has several scientific research applications:
作用机制
The mechanism of action of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
- 1-Benzothiophen-3-yl-(2-methylmorpholin-4-yl)methanone
- 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives
Uniqueness
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is unique due to its specific structure, which combines the benzothiophene ring with a butanoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
24444-96-0 |
|---|---|
分子式 |
C13H12O3S |
分子量 |
248.30 g/mol |
IUPAC 名称 |
methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12O3S/c1-16-13(15)7-6-11(14)10-8-17-12-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |
InChI 键 |
WPMZLIMQLKAYFQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC(=O)C1=CSC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)

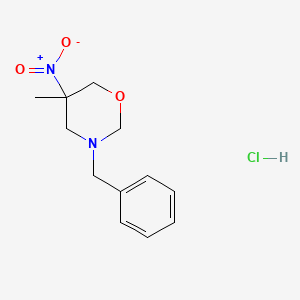
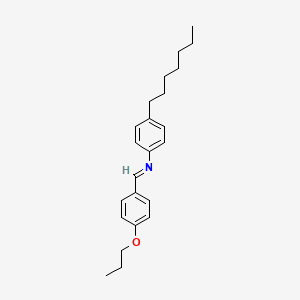
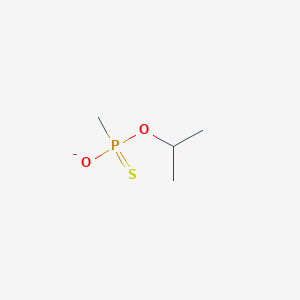
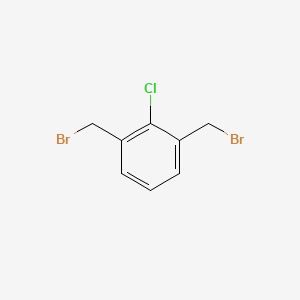
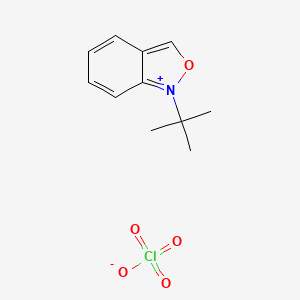
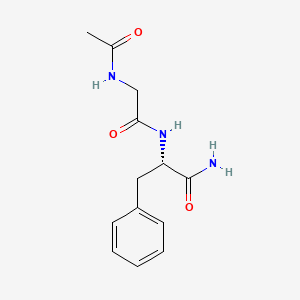
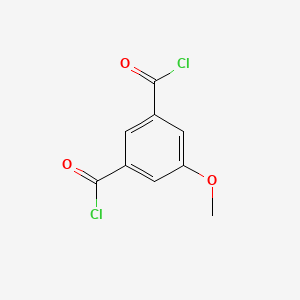
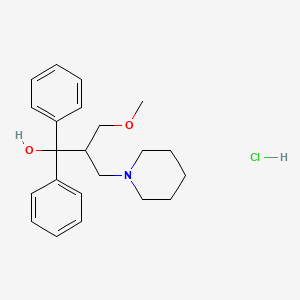
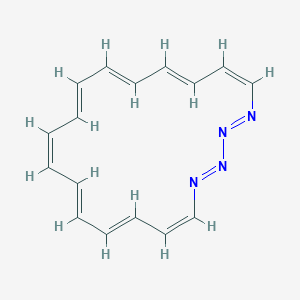
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)

